molecular formula C9H10O2 B155472 Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci) CAS No. 136272-06-5

Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci)

Cat. No.: B155472
CAS No.: 136272-06-5
M. Wt: 150.17 g/mol
InChI Key: UGWWTFGLBXIPDF-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci) is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol This compound is characterized by a cyclopentadiene ring substituted with a hydroxyethylidene group and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci) typically involves the reaction of cyclopentadiene with acetylacetone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci) can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethylidene group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a saturated derivative.

    Substitution: The ethanone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ethanone group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme-catalyzed reactions.

    Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci) is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyethylidene group may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene derivatives: Compounds with similar cyclopentadiene rings but different substituents.

    Hydroxyethylidene derivatives: Compounds with the hydroxyethylidene group attached to different core structures.

Uniqueness

Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci) is unique due to the specific combination of the cyclopentadiene ring and the hydroxyethylidene group

Properties

CAS No.

136272-06-5

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone

InChI

InChI=1S/C9H10O2/c1-6(10)8-4-3-5-9(8)7(2)11/h3-5,10H,1-2H3/b8-6-

InChI Key

UGWWTFGLBXIPDF-VURMDHGXSA-N

Isomeric SMILES

C/C(=C/1\C=CC=C1C(=O)C)/O

SMILES

CC(=C1C=CC=C1C(=O)C)O

Canonical SMILES

CC(=C1C=CC=C1C(=O)C)O

Synonyms

Ethanone, 1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-, (Z)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.